2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
Description
2-[2-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid (CAS No. 142219-38-3) is a pyrrole-derived carboxylic acid with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . Its structure features a pyrrole ring substituted with a methoxycarbonyl group at the 2-position and an acetic acid moiety at the 1-position. This compound is commercially available at 95% purity, with prices ranging from $118 to $202 per 50 mg, depending on the supplier .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(2-methoxycarbonylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)6-3-2-4-9(6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
HPNKUJBGIMNIIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid typically involves the reaction of pyrrole with methoxycarbonyl chloride under basic conditions to introduce the methoxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrole Acetic Acid Derivatives
2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid (Compound 86)
- Structure : Pyrrole ring with formyl (2-position) and methoxymethyl (5-position) substituents, linked to an acetic acid group.
- Molecular Formula: Not explicitly stated, but inferred to differ due to additional substituents.
- Biological Activity : Exhibited poor cytotoxicity (IC₅₀ >40 µM) against K562, BEL7702, and SGC7901 cancer cell lines .
4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid
- Structure: Butanoic acid chain (instead of acetic acid) with formyl and hydroxymethyl substituents on the pyrrole ring.
- Molecular Formula: Likely C₁₀H₁₃NO₄ (estimated).
- Key Difference: The longer carbon chain (butanoic acid) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the acetic acid analog.
Aromatic Substituted Analogs
Phenyl(1H-pyrrol-1-yl)acetic Acid
- Structure : Phenyl group substituted at the pyrrole’s 1-position, linked to acetic acid.
- Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.23 g/mol) .
- No biological data is provided.
[2,5-Di(2-thienyl)-1H-pyrrol-1-yl]acetic Acid
- Structure : Pyrrole ring substituted with two thienyl groups at the 2- and 5-positions.
- Molecular Formula: C₁₄H₁₁NO₂S₂ (MW: 289.37 g/mol) .
Heterocyclic Hybrids
[2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl]acetic Acid
- Structure : Thiazole ring fused to a pyrrole, with an acetic acid chain.
- Molecular Formula : C₉H₈N₂O₂S (MW: 208.24 g/mol) .
- Key Difference : The thiazole ring introduces additional nitrogen and sulfur atoms, which could enhance hydrogen-bonding capacity and metabolic stability compared to pure pyrrole derivatives.
2-(5-(Methoxycarbonyl)-1H-pyrazol-1-yl)acetic Acid
Extended Carbon Chain Derivatives
2-(4-(1H-Pyrrol-1-yl)phenyl)acetic Acid
- Structure : Phenyl ring substituted with pyrrole at the 4-position, linked to acetic acid.
- Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.23 g/mol) .
- Key Difference : The phenyl-pyrrole hybrid structure may enhance planarity and stacking interactions in biological targets, such as enzyme active sites.
Structural and Functional Analysis Table
Biological Activity
2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various therapeutic applications, particularly in the fields of oncology and cardiovascular health.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits antitumor , antioxidant , and anti-inflammatory properties. Its mechanism of action appears to involve modulation of cellular pathways associated with apoptosis and cell proliferation.
Antitumor Activity
Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells.
The compound's effectiveness is attributed to its ability to induce apoptosis, as evidenced by increased PARP and CASP3 cleavage in treated cells .
The biological activity of this compound is linked to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may downregulate genes associated with survival and proliferation while upregulating pro-apoptotic factors.
Gene Expression Modulation
In a study examining the gene expression profiles of treated cancer cells, it was found that the compound significantly altered the expression of numerous genes:
- Downregulated Genes : 426 genes
- Upregulated Genes : 45 genes
This suggests a complex mechanism where the compound influences multiple signaling pathways to exert its antitumor effects .
Cardiovascular Applications
Beyond its anticancer properties, this compound has been investigated for its potential as a P2Y12 receptor antagonist, similar to other pyrrole derivatives. This receptor plays a crucial role in platelet aggregation and thrombus formation, making it a target for antiplatelet therapies .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Thrombotic Disorders : In vivo studies using transgenic mice demonstrated that derivatives similar to this compound effectively reduced thrombus formation, indicating potential therapeutic benefits in cardiovascular diseases .
- Cancer Treatment Models : Animal models treated with this compound showed reduced tumor sizes compared to controls, supporting its use as an adjunct therapy in cancer treatment regimens.
Toxicological Profile
While promising, the safety profile of this compound requires further investigation. Initial studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
